O-Desmethylcarvedilol (DMC) is a major oxidative metabolite of the drug carvedilol [, ]. It is formed through the metabolic pathway involving cytochrome P450 isozyme CYP2C9 [, ]. Carvedilol itself is a racemic mixture, with (S)‐(–)‐carvedilol acting as a β‐ and α1‐adrenergic antagonist, while (R)‐(+)‐carvedilol exhibits only α1‐adrenergic antagonist activity []. DMC also exists as enantiomers: (R)‐(+)‐DMC and (S)‐(–)‐DMC. In scientific research, DMC serves as a valuable tool to investigate the metabolism and pharmacokinetic properties of carvedilol, particularly in different disease models and drug interaction studies [].
O-Desmethylcarvedilol is a prominent metabolite of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of heart failure and hypertension. The compound is characterized by its unique pharmacological properties and plays a crucial role in the therapeutic effects of carvedilol. O-Desmethylcarvedilol has garnered attention for its potential benefits in cardiovascular health, particularly due to its antioxidant properties and ability to improve endothelial function.
O-Desmethylcarvedilol is synthesized in the human body through the metabolic process of carvedilol. The primary pathway involves the demethylation of carvedilol, leading to the formation of this active metabolite. Research indicates that various enzymes, particularly cytochrome P450 isoforms, are involved in this biotransformation process, influencing the pharmacokinetics of carvedilol and its metabolites in patients.
O-Desmethylcarvedilol belongs to the class of compounds known as adrenergic beta-antagonists. It is categorized under the broader category of propanolamines due to its structural similarities with other beta-blockers. The compound exhibits both beta-adrenergic blocking and antioxidant activities, distinguishing it from other traditional beta-blockers.
The synthesis of O-Desmethylcarvedilol can be achieved through various chemical processes, including enzymatic reactions and synthetic organic chemistry techniques. The most common method involves the demethylation of carvedilol using specific enzymes or chemical reagents that facilitate the removal of methyl groups from the molecule.
O-Desmethylcarvedilol is chemically represented as C23H24N2O4. Its molecular structure consists of a carbazole backbone with a hydroxyl group and an ether linkage, contributing to its biological activity.
O-Desmethylcarvedilol participates in various chemical reactions typical for metabolites, including conjugation with glucuronic acid and sulfation. These reactions are essential for the elimination of the compound from the body.
O-Desmethylcarvedilol exerts its pharmacological effects primarily through competitive inhibition at beta-adrenergic receptors. This action leads to decreased heart rate and myocardial contractility, contributing to its antihypertensive effects.
Research indicates that O-desmethylcarvedilol has a higher affinity for beta-1 adrenergic receptors compared to beta-2 receptors, which may enhance its therapeutic profile in managing cardiovascular conditions.
O-Desmethylcarvedilol has several applications in scientific research:
O-Desmethylcarvedilol (DMC), chemically designated as 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol, is an active metabolite of the cardiovascular drug carvedilol. Its molecular formula is C₂₃H₂₄N₂O₄, with a molecular weight of 392.45 g/mol [2] [3]. The compound retains the core structural features of carvedilol, including:
Stereochemically, O-Desmethylcarvedilol exists as a pair of enantiomers due to the chiral center at the C-1 position of the propanolamine side chain. The (S)(-)-enantiomer demonstrates dual β-adrenergic and α₁-adrenergic receptor antagonism, while the (R)(+)-enantiomer primarily exhibits α₁-blocking activity [4]. This stereospecificity significantly influences its pharmacological profile, as evidenced by clinical studies showing preferential plasma accumulation of the (R)(+)-enantiomer in patients with type 2 diabetes mellitus after administration of racemic carvedilol [4].
Property | Value | |
---|---|---|
Systematic Name | 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
CAS Number | 72956-44-6 | |
Molecular Formula | C₂₃H₂₄N₂O₄ | |
Molecular Weight | 392.45 g/mol | |
Deuterated Form (d5) CAS | 1794817-24-5 | [5] [6] |
The physicochemical profile of O-Desmethylcarvedilol directly influences its metabolic behavior and analytical detection:
Solubility: O-Desmethylcarvedilol demonstrates limited solubility in aqueous environments but exhibits moderate solubility in organic solvents. Experimental data indicate solubility in dimethyl sulfoxide (DMSO) under sonication and in methanol with heating and sonication [5]. This property necessitates specific sample preparation techniques for chromatographic analysis, typically involving protein precipitation or solid-phase extraction from biological matrices like plasma.
Lipophilicity: Introduction of a phenolic hydroxyl group via O-demethylation reduces the compound's lipophilicity compared to carvedilol (log P ≈ 3.7). This decrease alters membrane permeability and protein binding characteristics. The calculated partition coefficient (log P) of O-Desmethylcarvedilol is approximately 2.8-3.0, reflecting its increased polarity due to the unmasked phenolic group [4] [6].
Stability: The compound exhibits thermal stability with a melting point range of 156-159°C [5]. In biological matrices, stability is sufficient for reliable analytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. However, the phenolic group presents potential susceptibility to enzymatic conjugation (e.g., glucuronidation or sulfation) in vivo, which may influence its stability in biological systems over extended periods. Long-term storage recommendations for the analytical standard specify -20°C conditions [5] [7].
O-Desmethylcarvedilol occupies a distinct position within carvedilol’s metabolic pathway, with structural modifications directly influencing its biological activity:
Comparison with Carvedilol:
Comparison with Hydroxyphenyl Carvedilol (OHC):While both O-Desmethylcarvedilol and OHC are oxidative metabolites, their structural differences confer distinct pharmacological and analytical properties:
Property | Carvedilol | O-Desmethyl Carvedilol (DMC) | Hydroxyphenyl Carvedilol (OHC) | |
---|---|---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₃H₂₄N₂O₄ | C₂₄H₂₆N₂O₅ | |
Molecular Weight | 406.50 g/mol | 392.45 g/mol | 422.48 g/mol | |
Primary Metabolic Route | Parent Compound | CYP2C9-mediated O-demethylation | CYP2D6-mediated ring hydroxylation | |
Key Structural Feature | para-Methoxyphenoxy | para-Hydroxyphenoxy | Hydroxy-substituted carbazole | |
Chiral Centers | 1 | 1 | 1 | |
Deuterated Standard | Available | Carvedilol-d5: 1794817-24-5 | Available | [4] [5] [6] |
Analytical Applications of Deuterated Standards:The synthesis of deuterated O-Desmethylcarvedilol (DMC-d5; C₂₃H₁₉D₅N₂O₄, MW = 397.48 g/mol) provides essential tools for precise quantification in pharmacokinetic studies [5] [6] [7]. This isotopically labeled analog, incorporating five deuterium atoms at the 2-hydroxypropylamino side chain, exhibits nearly identical chromatographic behavior to the native metabolite but allows unambiguous differentiation by mass spectrometry due to its 5 Da mass shift. These standards are critical for conducting accurate enantioselective analyses in clinical studies, particularly when investigating metabolic differences in special populations like diabetics [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7